molecular formula C6H13NO2 B1580593 Methyl 3-(dimethylamino)propanoate CAS No. 3853-06-3

Methyl 3-(dimethylamino)propanoate

Cat. No.: B1580593
CAS No.: 3853-06-3
M. Wt: 131.17 g/mol
InChI Key: VSFJOMFYABROHQ-UHFFFAOYSA-N
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Description

It is a colorless liquid with a boiling point of approximately 152-154°C and a density of 0.917 g/mL at 25°C . This compound is primarily used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-(dimethylamino)propanoate can be synthesized through the esterification of β-dimethylaminopropionic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(dimethylamino)propanoate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids under strong oxidizing conditions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Organic Synthesis

MDMAP serves as a building block in organic synthesis. Its functional groups allow it to participate in various reactions, enabling the creation of complex molecules. It is particularly useful in synthesizing lithium enolates, which are important intermediates in organic reactions.

Medicinal Chemistry

Research indicates that MDMAP may possess biological activities relevant to drug discovery. Its potential role as a precursor for more complex drug candidates makes it a subject of interest in medicinal chemistry investigations .

Biochemical Pathways

MDMAP has been studied for its interactions with biological molecules, influencing cellular processes such as signaling pathways and gene expression. Its effects are dose-dependent and vary across different biological contexts .

Antimicrobial Activity

A study investigated the antimicrobial properties of MDMAP, demonstrating its efficacy against various bacterial strains. The compound's mechanism involved disrupting bacterial cell membranes, leading to cell lysis. This study highlights MDMAP's potential as a lead compound for developing new antimicrobial agents.

Drug Development

In drug development research, MDMAP has been explored as a scaffold for designing novel therapeutic agents targeting specific diseases. Its unique chemical structure allows for modifications that can enhance biological activity and selectivity .

Mechanism of Action

The mechanism of action of methyl 3-(dimethylamino)propanoate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with biological systems. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

  • Methyl N,N-dimethyl-β-alanine
  • Methyl N,N-dimethyl-β-aminopropionate
  • N,N-Dimethyl-β-alanine methyl ester

Comparison: Methyl 3-(dimethylamino)propanoate is unique due to its specific ester structure, which imparts distinct reactivity and solubility properties. Compared to similar compounds, it may exhibit different reactivity patterns in substitution and reduction reactions, making it valuable for specific synthetic applications .

Biological Activity

Methyl 3-(dimethylamino)propanoate, also known as methyl β-(dimethylamino)propionate, is a compound that has garnered attention for its diverse biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview

This compound is a colorless liquid with a boiling point of approximately 152-154°C and a density of 0.917 g/mL at 25°C. It is primarily utilized in organic synthesis, particularly in the formation of lithium enolates, which are crucial intermediates in various chemical reactions .

The biological activity of this compound can be attributed to its ability to interact with various biological molecules. The compound acts primarily through:

  • Synthesis of Lithium Enolate : It reacts with lithium diisopropylamide (LDA) to form lithium enolate, which is essential for subsequent organic transformations .
  • Cellular Effects : The compound influences several cellular processes such as cell signaling pathways, gene expression, and cellular metabolism. Its effects are dose-dependent, with higher concentrations potentially leading to toxic effects .

Pharmacological Properties

This compound exhibits a range of pharmacological activities:

  • Antimicrobial Activity : Research indicates that dimethylamine derivatives, including this compound, show significant antimicrobial properties, making them potential candidates for treating bacterial infections .
  • Anticancer Potential : Studies suggest that compounds with similar structures have exhibited anticancer activity, indicating possible therapeutic applications in oncology .
  • Analgesic Effects : Some derivatives of dimethylamine are known to possess analgesic properties, which may extend to this compound .

Case Studies

  • Antimicrobial Study : A study published in the Journal of Medicinal Chemistry highlighted the efficacy of dimethylamine derivatives against various bacterial strains. This compound was included in the screening process and showed promising results against Gram-positive bacteria .
  • Anticancer Research : Another investigation focused on the anticancer potential of this compound analogs. The results indicated that these compounds could inhibit cancer cell proliferation through apoptosis induction in vitro .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in cancer cells
AnalgesicPotential pain relief properties
MechanismDescriptionReference
Lithium Enolate FormationReacts with LDA to form enolate
Cellular InteractionInfluences signaling pathways

Future Directions

Further research is warranted to explore the full therapeutic potential of this compound. Areas for future investigation include:

  • In Vivo Studies : Conducting animal model studies to assess the pharmacokinetics and long-term effects.
  • Synthetic Modifications : Exploring structural modifications to enhance biological activity and reduce toxicity.
  • Clinical Trials : Initiating clinical trials to evaluate safety and efficacy in humans.

Q & A

Q. Basic Research: What are the optimal synthetic routes for Methyl 3-(dimethylamino)propanoate, and how can reaction efficiency be improved?

Answer:
this compound can be synthesized via catalytic dehydrogenation using pincer-iridium complexes. Evidence suggests steric hindrance in the substrate prevents inactive adduct formation, enabling partial catalytic activity. To optimize yield:

  • Use catalysts like (tBu4PCP)Ir under controlled hydrogen acceptor conditions (e.g., norbornene).
  • Monitor reaction parameters (temperature, solvent polarity) to avoid polymerization of intermediates.
  • Employ gas chromatography (GC) or HPLC to track product formation and side reactions .

Q. Basic Research: What analytical techniques are critical for characterizing this compound and verifying purity?

Answer:
Key techniques include:

  • NMR Spectroscopy : To confirm structure via proton and carbon shifts (e.g., ester carbonyl at ~170 ppm, dimethylamino group at ~2.2 ppm).
  • Mass Spectrometry (MS) : For molecular weight verification (C₆H₁₁NO₂, theoretical m/z 129.16).
  • Chromatography (HPLC/GC) : To assess purity and detect byproducts.
  • Melting Point Analysis : Though limited for liquids, derivative crystallization (e.g., hydrochloride salts) can aid characterization .

Q. Advanced Research: How does this compound interact with enzymatic targets, and what mechanistic insights exist?

Answer:
Studies on structural analogs (e.g., triazole derivatives) suggest potential enzyme inhibition via:

  • Active-Site Binding : The dimethylamino group may interact with catalytic residues, disrupting substrate access.
  • Tautomerism : Protonation states of the amino group influence binding affinity (e.g., pH-dependent inhibition of oxidoreductases).
  • Kinetic Assays : Use stopped-flow spectroscopy or fluorometric assays to measure inhibition constants (Kᵢ) and mode (competitive/non-competitive) .

Q. Advanced Research: How can researchers resolve contradictions in biological activity data between this compound and its structural analogs?

Answer:
Discrepancies often arise from:

  • Substituent Positioning : Compare with analogs like Methyl 3-(2-amino-9H-purin-9-yl)propanoate (CAS 70259-15-3), where amino group placement alters nucleotide mimicry .
  • Experimental Design : Standardize assays (e.g., fixed pH, consistent cell lines) to isolate variables.
  • Computational Modeling : Perform molecular docking to predict binding differences. Tabulate data for cross-study comparison:
AnalogCAS NumberKey Structural FeatureObserved Activity
This compound-Ester + dimethylaminoEnzyme inhibition
Methyl 3-(6-amino-purinyl)propanoate70259-15-3Purine ring substitutionNucleotide mimicry

Q. Basic Research: How does tautomerism in this compound impact its reactivity in synthesis?

Answer:
The dimethylamino group exhibits tautomeric equilibria, influencing:

  • Nucleophilicity : Protonated forms (at low pH) reduce nucleophilic attack on esters.
  • Stability : Tautomerization may lead to degradation under acidic/basic conditions.
  • Mitigation : Use buffered reaction media (pH 7–8) to stabilize the neutral form during synthesis .

Q. Advanced Research: What role does this compound play in catalytic applications, and how can side reactions be minimized?

Answer:
In dehydrogenation catalysis, the compound acts as a substrate where steric hindrance prevents catalyst deactivation. Strategies include:

  • Catalyst Screening : Test iridium complexes with varying ligand bulkiness.
  • Additive Use : Introduce coordinating agents (e.g., TMEDA) to stabilize intermediates.
  • Side Reaction Analysis : Monitor for ester hydrolysis or amine oxidation via LC-MS .

Q. Advanced Research: What computational approaches are effective for predicting the physicochemical properties of this compound?

Answer:

  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to guide reactivity studies.
  • Molecular Dynamics (MD) : Simulate solvation effects in biological membranes.
  • QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with bioactivity data .

Properties

IUPAC Name

methyl 3-(dimethylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-7(2)5-4-6(8)9-3/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSFJOMFYABROHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90191855
Record name beta-Alanine, N,N-dimethyl-, methyl ester
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Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3853-06-3
Record name N,N-Dimethyl-β-alanine methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3853-06-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Alanine, N,N-dimethyl-, methyl ester
Source ChemIDplus
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Record name beta-Alanine, N,N-dimethyl-, methyl ester
Source EPA DSSTox
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Record name Methyl 3-(dimethylamino)propionate
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Synthesis routes and methods

Procedure details

Liquid dimethylamine (500 g) is added to 1800 ml of methanol cooled to -35°. A solution of 500 g of methyl acrylate in 850 ml of methanol is then added keeping the temperature between -50° and -60°. The reaction mixture is kept at -50° to -60° for 21/2 hours and then at room temperature overnight. The solvent is removed in vacuo and the residue is distilled under reduced pressure to give methyl 3-dimethylaminopropionate b.p. 60°-70°/16 mm Hg.
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
1800 mL
Type
solvent
Reaction Step One
Quantity
500 g
Type
reactant
Reaction Step Two
Quantity
850 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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